molecular formula C14H11BrN2O3 B5882957 N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5882957
M. Wt: 335.15 g/mol
InChI Key: KJTZCFNIBZLRGZ-DHZHZOJOSA-N
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Description

N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a bromophenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves a multi-step process. One common method includes the reaction of furan-2-carbonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine (Et3N). This reaction yields the intermediate N-(3-bromophenyl)furan-2-carboxamide, which is then subjected to further reactions to introduce the amino and oxopropenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxopropenyl group to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-carbinol derivatives.

Scientific Research Applications

N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymatic processes. The exact molecular pathways and targets can vary depending on the specific application and organism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: This compound shares a similar structure but lacks the amino and oxopropenyl groups.

    Furan-2-carboxamide derivatives: Various derivatives with different substituents on the furan ring or amide group.

Uniqueness

N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-4-1-3-9(7-10)8-11(13(16)18)17-14(19)12-5-2-6-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTZCFNIBZLRGZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C(C(=O)N)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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